molecular formula C17H23NO3 B2771832 Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate CAS No. 732275-93-3

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate

Cat. No. B2771832
Key on ui cas rn: 732275-93-3
M. Wt: 289.375
InChI Key: GQPLMKUWBWJJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388142B2

Procedure details

To a solution of 4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (776 mg, 2.43 mmol) in dichloromethane (10 ml) are added diethylsilane (470 μl, 3.64 mmol) and chlorobis(cyclooctene)iridium(I) dimer (22 mg, 0.025 mmol) and the mixture is irradiated in a microwave reactor for 1.5 hours at 50° C. The reaction mixture is stirred vigorously with 2 N hydrochloric acid (0.6 ml) for 30 minutes. The organic layer is separated, dried over sodium sulfate and evaporated. The residue is chromatographed on a silica gel column with cyclohexane/ethyl acetate as eluent to afford 4-(4-formyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester as yellow resin; HPLC/MS 2.10 min (A), [M-tBu] 234.
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
470 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20](OC)=[O:21])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([SiH2]CC)C.Cl>ClCCl.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:15]=[CH:16][C:17]([CH:20]=[O:21])=[CH:18][CH:19]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
776 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)C(=O)OC
Name
Quantity
470 μL
Type
reactant
Smiles
C(C)[SiH2]CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
22 mg
Type
catalyst
Smiles
C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Ir].[Ir]
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is irradiated in a microwave reactor for 1.5 hours at 50° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica gel column with cyclohexane/ethyl acetate as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.